molecular formula C20H31KO5 B586133 Thromboxane A2 Potassium Salt CAS No. 98509-73-0

Thromboxane A2 Potassium Salt

Cat. No.: B586133
CAS No.: 98509-73-0
M. Wt: 390.561
InChI Key: FLQDUCSUDZWQQM-SFFQMIBFSA-M
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Description

Thromboxane A2 Potassium Salt is a biologically active metabolite derived from arachidonic acid. It is formed through the action of thromboxane A2 synthase on prostaglandin endoperoxide. This compound plays a crucial role in various biological processes, including platelet aggregation, vasoconstriction, and proliferation. Due to its significant impact on cardiovascular health, it has been extensively studied in the context of cardiovascular diseases and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thromboxane A2 Potassium Salt is synthesized from arachidonic acid via the cyclooxygenase pathway. The pivotal intermediate in this pathway is prostaglandin H2, which is converted to thromboxane A2 by thromboxane A2 synthase. The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors. The process requires precise control of temperature, pH, and enzyme concentrations to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Thromboxane A2 Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral pH.

    Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols, with reaction conditions tailored to maintain the integrity of the compound.

Major Products: The major products formed from these reactions include thromboxane B2, a biologically inactive metabolite, and various substituted derivatives that retain biological activity .

Scientific Research Applications

Thromboxane A2 Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

Thromboxane A2 Potassium Salt exerts its effects by binding to the thromboxane prostanoid receptor on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular signaling events, leading to platelet activation, shape change, and aggregation. The compound also induces vasoconstriction by acting on vascular smooth muscle cells, thereby reducing blood flow and promoting hemostasis .

Comparison with Similar Compounds

Uniqueness: Thromboxane A2 Potassium Salt is unique due to its potent prothrombotic and vasoconstrictive properties. Unlike its similar compounds, it has a direct role in promoting platelet aggregation and vasoconstriction, making it a critical target for therapeutic interventions in cardiovascular diseases .

Properties

IUPAC Name

potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQDUCSUDZWQQM-SFFQMIBFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858478
Record name Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98509-73-0
Record name Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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